molecular formula C17H13N3O2 B2681841 4-[(E)-2-(quinolin-2-ylmethylidene)hydrazin-1-yl]benzoic acid CAS No. 358674-33-6

4-[(E)-2-(quinolin-2-ylmethylidene)hydrazin-1-yl]benzoic acid

Cat. No. B2681841
CAS RN: 358674-33-6
M. Wt: 291.31
InChI Key: LFKJFFRDGFXBGZ-WOJGMQOQSA-N
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Description

4-[(E)-2-(quinolin-2-ylmethylidene)hydrazin-1-yl]benzoic acid, also known as QMB, is an organic compound with a molecular formula of C17H13N3O2 . It has a molecular weight of 291.31 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H13N3O2/c21-17(22)13-6-8-14(9-7-13)20-18-11-15-10-5-12-3-1-2-4-16(12)19-15/h1-11,20H,(H,21,22)/b18-11+ . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.


Physical And Chemical Properties Analysis

This compound has a melting point of 312 - 313 degrees Celsius .

Scientific Research Applications

Materials Science and Chemistry

  • Mesomeric Betaines and Conjugation Studies : A study explored the properties of a propeller-shaped mesomeric betaine, which shares structural similarities with 4-[(E)-2-(quinolin-2-ylmethylidene)hydrazin-1-yl]benzoic acid. The study delved into the charge distribution and conjugation within the molecule, shedding light on its potential applications in material sciences and organic chemistry due to its unique electronic properties (Schmidt et al., 2019).

Pharmacology and Biomedical Research

  • Antimicrobial and Antituberculosis Evaluation : Novel quinoxaline derivatives, structurally related to 4-[(E)-2-(quinolin-2-ylmethylidene)hydrazin-1-yl]benzoic acid, were synthesized and showed promising antimicrobial and anti-tuberculosis activities. These findings suggest potential applications in developing new therapeutics against resistant microbial strains (Saravanan et al., 2017).

  • Antibacterial and Antifungal Activities : Another study focused on synthesizing novel pyrazolo[3,4-d]pyrimidine derivatives, demonstrating significant antibacterial and antifungal activities. Such compounds, sharing core structural motifs with 4-[(E)-2-(quinolin-2-ylmethylidene)hydrazin-1-yl]benzoic acid, highlight the potential for developing new antimicrobial agents (Holla et al., 2006).

Synthesis and Molecular Studies

  • Coordination Polymers and Gas Sensing : Research into coordination polymers derived from (E)-4-hydroxy-3-((quinolin-8-ylimino)methyl)benzoic acid, a compound related to 4-[(E)-2-(quinolin-2-ylmethylidene)hydrazin-1-yl]benzoic acid, revealed applications in gas sensing. These polymers' structural and fluorescent properties suggest their potential use in detecting gases and vapors (Rad et al., 2016).

  • Zinc Sensing in Biological Systems : A study on quinoline-derivatized fluoresceins, related to the structural family of 4-[(E)-2-(quinolin-2-ylmethylidene)hydrazin-1-yl]benzoic acid, demonstrated their utility in sensing Zn(II) ions in biological systems. The findings suggest potential applications in bioimaging and studying zinc's role in biological processes (Nolan et al., 2005).

Safety and Hazards

The safety information available indicates that this compound has a GHS07 pictogram and a warning signal word . For more detailed safety and hazard information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

4-[(2E)-2-(quinolin-2-ylmethylidene)hydrazinyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2/c21-17(22)13-6-8-14(9-7-13)20-18-11-15-10-5-12-3-1-2-4-16(12)19-15/h1-11,20H,(H,21,22)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFKJFFRDGFXBGZ-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C=NNC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=N2)/C=N/NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(E)-2-(quinolin-2-ylmethylidene)hydrazin-1-yl]benzoic acid

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